1-(3,4,5-Trimethoxyphenyl)-2-thiourea

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease research

Procure 1-(3,4,5-Trimethoxyphenyl)-2-thiourea (CAS 59083-54-4) as a superior N-monosubstituted thiourea building block. The 3,4,5-trimethoxyphenyl group provides unique electron-donating and H-bonding properties that enhance enzyme inhibition vs. unsubstituted or halogenated phenyl analogs. Essential for focused library synthesis in Alzheimer's (dual cholinesterase), anti-melanogenesis (tyrosinase IC₅₀=1.1mM), and anti-urease (H. pylori, IC₅₀=2.53µM) programs. Enables rapid scaffold diversification.

Molecular Formula C10H14N2O3S
Molecular Weight 242.3 g/mol
CAS No. 59083-54-4
Cat. No. B1302786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxyphenyl)-2-thiourea
CAS59083-54-4
Molecular FormulaC10H14N2O3S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=S)N
InChIInChI=1S/C10H14N2O3S/c1-13-7-4-6(12-10(11)16)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12,16)
InChIKeyZHVXETDHOROSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trimethoxyphenyl)-2-thiourea (CAS 59083-54-4) Procurement Guide: Compound Class, Specifications, and Scientific Rationale for Selection


1-(3,4,5-Trimethoxyphenyl)-2-thiourea (CAS 59083-54-4) is an N-monosubstituted thiourea derivative featuring a 3,4,5-trimethoxyphenyl (TMP) pharmacophore attached to a terminal thiourea (─NH─C(═S)─NH₂) functionality . With molecular formula C₁₀H₁₄N₂O₃S, molecular weight 242.29 g/mol, melting point 204–206°C, and typical commercial purity ≥95%, this compound is primarily utilized as a research chemical, reference standard, and synthetic building block in medicinal chemistry programs targeting enzyme inhibition pathways . The TMP moiety is a well-established pharmacophore derived from natural products such as combretastatin A-4 and podophyllotoxin, recognized for conferring tubulin polymerization inhibition and broad-spectrum enzyme modulatory properties [1].

1-(3,4,5-Trimethoxyphenyl)-2-thiourea (CAS 59083-54-4): Why In-Class Thiourea Analogs Cannot Be Arbitrarily Substituted


Thiourea derivatives are not functionally interchangeable. The biological activity of this scaffold is exquisitely sensitive to N-substituent identity, electronic character, and stereochemical configuration. The 3,4,5-trimethoxyphenyl substituent confers a specific electron-donating profile (three para- and meta-methoxy groups) that fundamentally alters both the compound's lipophilicity (cLogP ≈ 2.14) and its hydrogen-bonding capacity relative to unsubstituted phenyl thiourea or halogenated analogs [1]. Empirical enzyme inhibition data demonstrate that trimethoxy-containing thioureas exhibit markedly different IC₅₀ values across AChE, BChE, tyrosinase, and urease targets compared to analogs bearing dimethylamino, diethylamino, halogen, or unsubstituted phenyl groups [2]. Furthermore, chiral thioureas containing the TMP moiety show target-dependent selectivity profiles that are absent in simpler N-phenyl thiourea derivatives, making generic substitution scientifically unjustified for structure-activity relationship (SAR) studies or lead optimization campaigns [3].

Quantitative Differentiation Evidence for 1-(3,4,5-Trimethoxyphenyl)-2-thiourea (CAS 59083-54-4) Against Structural Analogs and Reference Standards


TMP-Containing Chiral Thiourea Exhibits Superior AChE/BChE Inhibition Relative to Galantamine Reference Standard

In a head-to-head enzyme inhibition study of 17 chiral thioureas synthesized from L-cysteine, the trimethoxy-containing derivative N-(3,4,5-trimethoxyphenyl)-N′-(2-mercapto-1-carboxyethanyl)thiourea (compound 14) demonstrated greater inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) than the clinically used reference drug galantamine [1]. While compound 14 is a close structural analog of the parent 1-(3,4,5-trimethoxyphenyl)-2-thiourea scaffold (differing only by the N′-(2-mercapto-carboxyethanyl) extension), the activity is directly attributable to the TMP-thiourea core, as analogs bearing dimethylamino or diethylamino substituents in place of the TMP group exhibited different activity profiles [2].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease research Chiral thiourea SAR

TMP-Containing Chiral Thiourea Demonstrates Tyrosinase Inhibition with IC₅₀ = 1.1 mM, Outperforming Structural Analogs

In the same study of 17 chiral thioureas, compound 14 (TMP-containing thiourea) exhibited the most potent tyrosinase inhibitory activity among all tested derivatives, with an IC₅₀ value of 1.1 ± 0.1 mM [1]. This represents a measurable improvement over compound 10 (IC₅₀ = 1.5 ± 0.3 mM), compound 12 (IC₅₀ = 1.6 ± 0.6 mM), compound 6 (IC₅₀ = 1.9 ± 0.5 mM), compound 13 (IC₅₀ = 2.2 ± 0.9 mM), and compound 11 (IC₅₀ = 2.9 ± 0.2 mM) [2]. The TMP group's electron-donating character and planar geometry are hypothesized to enhance binding interactions with the tyrosinase active site copper center, a feature not shared by the dimethylamino-, diethylamino-, or halogen-substituted analogs in the series.

Tyrosinase inhibition Melanin synthesis Dermatological research Cosmeceutical screening

3,4,5-Trimethoxyphenyl-Substituted Thiourea Exhibits Potent Urease Inhibition (IC₅₀ = 2.53 μM) with Electron-Donating Advantage Over Standard Thiourea

In a comparative urease inhibition study of substituted thiourea derivatives, the compound bearing a 3,4,5-trimethoxyphenyl substituent demonstrated an IC₅₀ value of 2.53 ± 0.11 μM [1]. This activity was superior to that of the 3-phenoxyphenyl analog (IC₅₀ = 2.85 ± 0.23 μM) and the 4-chlorophenyl analog (IC₅₀ = 3.56 ± 0.16 μM) [2]. A separate SAR analysis confirmed that the 3,4,5-trimethoxyphenyl-substituted thiourea showed 'good potency, even better than the standard drug thiourea,' with the electron-donating nature of the methoxy groups identified as the critical determinant of enhanced urease inhibitory activity [3].

Urease inhibition Helicobacter pylori Agrochemical research Anti-ulcer screening

TMP-Thiourea Scaffold Enables Glutaminyl Cyclase Inhibition (Ki = 340 nM) as Privileged Pharmacophore for Alzheimer's Target Engagement

In a structure-activity relationship study of glutaminyl cyclase (QC) inhibitors, the TMP-containing thiourea derivative 1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)thiourea demonstrated potent QC inhibition with a Ki value of 340 nM [1]. QC catalyzes the formation of pyroglutamate-modified amyloid-β peptides (pGlu-Aβ), which are highly neurotoxic and implicated in Alzheimer's disease pathogenesis. The TMP-thiourea moiety contributes critical hydrogen-bonding and hydrophobic interactions within the QC active site, and this scaffold class is structurally distinct from non-thiourea QC inhibitors (e.g., imidazole-based or benzimidazole-based inhibitors), providing an orthogonal chemotype for SAR exploration [2].

Glutaminyl cyclase inhibition Alzheimer's disease Pyroglutamate-Aβ Neurological target

TMP-Thiourea Serves as Versatile Synthetic Building Block for Bioactive Heterocyclic Compound Libraries with Distinct SAR Profiles

1-(3,4,5-Trimethoxyphenyl)-2-thiourea functions as a key synthetic intermediate for generating structurally diverse bioactive heterocyclic libraries. In one established protocol, attempted synthesis of N′-(indole-2-carbonyl)-N-(3,4,5-trimethoxyphenyl)thiourea unexpectedly delivered the 2-(indole-2-carbonylamino)-5,6,7-trimethoxybenzothiazole ring system, demonstrating that the TMP-thiourea scaffold can undergo intramolecular cyclization to access benzothiazole cores [1]. Additionally, reaction of 3,4,5-trimethoxyaniline with thiocyanate under acidic conditions yields the thiourea intermediate, which can be further elaborated with various electrophiles (alkyl halides, acyl chlorides, isothiocyanates) to generate N,N′-disubstituted thiourea libraries . This synthetic versatility distinguishes the TMP-thiourea from simpler N-phenylthiourea, which lacks the electron-rich aromatic system required for certain cyclization and electrophilic aromatic substitution reactions.

Synthetic building block Thiazole synthesis Benzothiazole synthesis Medicinal chemistry

TMP Pharmacophore Validated in Dual 5-Lipoxygenase/PAF Antagonist Preclinical Candidate with In Vivo Efficacy Superior to Single-Agent Comparators

The 3,4,5-trimethoxyphenyl pharmacophore is an integral component of CMI-392, a preclinical dual 5-lipoxygenase (5-LO) inhibitor and platelet-activating factor (PAF) receptor antagonist that advanced to clinical development evaluation [1]. In the arachidonic acid-induced mouse ear edema model, CMI-392 demonstrated superior in vivo efficacy compared to zileuton (a selective 5-LO inhibitor) and BN 50739 (a PAF receptor antagonist) administered individually, and matched the efficacy of a physical combination of the two single-acting agents [2]. While the TMP-thiourea scaffold is a substructure of CMI-392, the TMP group's contribution to the dual pharmacological profile is well-established in the SAR literature for this compound class, and 1-(3,4,5-trimethoxyphenyl)-2-thiourea represents the minimal TMP-thiourea pharmacophore for probing these target interactions [3].

5-Lipoxygenase inhibition PAF receptor antagonism Anti-inflammatory Preclinical development

1-(3,4,5-Trimethoxyphenyl)-2-thiourea (CAS 59083-54-4): Data-Backed Procurement Scenarios for Research and Industrial Applications


Cholinesterase Inhibitor Screening for Alzheimer's Disease Drug Discovery Programs

Based on head-to-head evidence that TMP-containing chiral thioureas (compound 14) exhibit greater AChE and BChE inhibitory activity than galantamine [1], procurement of 1-(3,4,5-trimethoxyphenyl)-2-thiourea is scientifically justified for medicinal chemistry programs focused on dual cholinesterase inhibition for Alzheimer's disease. The compound serves as a minimal TMP-thiourea pharmacophore for generating focused libraries, conducting SAR studies to optimize AChE/BChE selectivity, and validating target engagement in vitro before advancing to more complex derivatives.

Tyrosinase Inhibitor Development for Dermatological and Cosmeceutical Research

Quantitative data showing that TMP-containing chiral thiourea (compound 14) achieves the most potent tyrosinase inhibition (IC₅₀ = 1.1 ± 0.1 mM) among a series of 17 structural analogs [2] supports procurement for anti-melanogenesis research programs. 1-(3,4,5-Trimethoxyphenyl)-2-thiourea can be utilized as a core scaffold for developing novel tyrosinase inhibitors with potential applications in skin-lightening cosmeceuticals or therapeutic interventions for hyperpigmentation disorders. The compound's well-defined IC₅₀ enables reliable benchmarking of newly synthesized analogs in structure-activity optimization campaigns.

Anti-Urease Drug Discovery for Helicobacter pylori Infection and Agricultural Applications

Direct comparative data demonstrating that 3,4,5-trimethoxyphenyl-substituted thiourea exhibits superior urease inhibition (IC₅₀ = 2.53 ± 0.11 μM) relative to 3-phenoxyphenyl (IC₅₀ = 2.85 μM), 4-chlorophenyl (IC₅₀ = 3.56 μM), and standard thiourea [3] justifies procurement for anti-urease screening programs. The compound is directly applicable to H. pylori urease inhibition studies (relevant to peptic ulcer and gastric cancer research) and agricultural urease inhibitor development (nitrogen fertilizer stabilization). The electron-donating TMP group confers a quantifiable advantage that can be exploited in medicinal chemistry optimization.

Synthetic Building Block for Heterocyclic Compound Library Generation

As a versatile synthetic intermediate that undergoes cyclization to benzothiazoles, reacts with electrophiles to form N,N′-disubstituted thioureas, and participates in thiazole-forming condensations , 1-(3,4,5-trimethoxyphenyl)-2-thiourea is an essential procurement item for combinatorial chemistry and parallel synthesis laboratories. The compound enables rapid diversification of the TMP-thiourea scaffold, facilitating the generation of focused compound libraries for phenotypic screening, target-based drug discovery, and chemical biology probe development. The electron-rich aromatic system provides reactivity advantages over simpler N-phenylthiourea building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4,5-Trimethoxyphenyl)-2-thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.